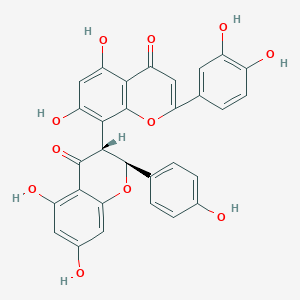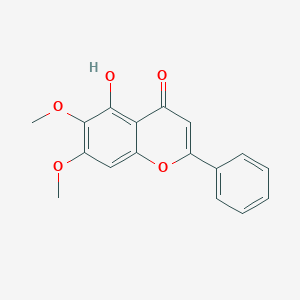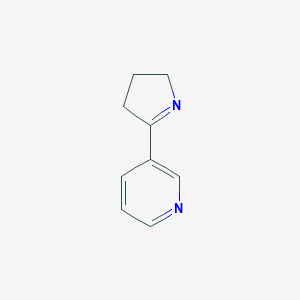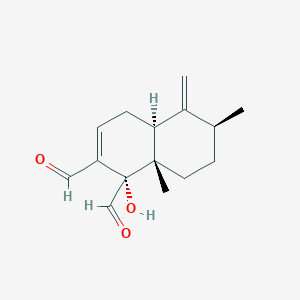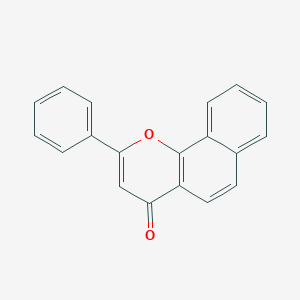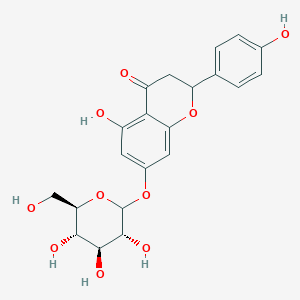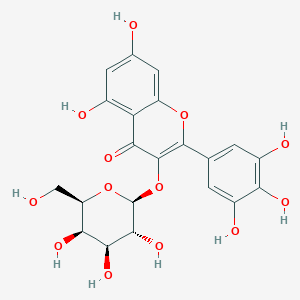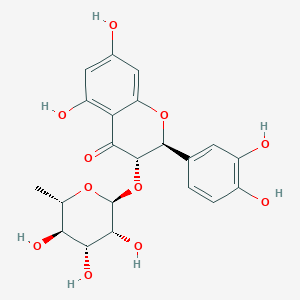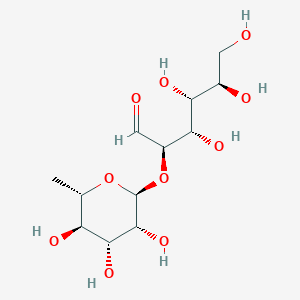
Noreugenin
Vue d'ensemble
Description
Noreugenin, also known as 5,7-dihydroxy-2-methyl-4H-chromen-4-one, is a chromone derived from the plant Aloe arborescens . It is a new chromone and is considered a natural product .
Synthesis Analysis
Noreugenin is synthesized by Corynebacterium glutamicum, a microorganism that has been engineered for the synthesis of plant polyphenols . The process involves increasing the availability of malonyl-CoA, an essential precursor for most plant polyphenols . This is achieved by improving carbon source uptake, deregulating the transcription of accBC and accD1 (which encode the two subunits of the acetyl-CoA carboxylase), reducing flux into the tricarboxylic acid (TCA) cycle, and eliminating anaplerotic carboxylation of pyruvate .Molecular Structure Analysis
Noreugenin has a molecular formula of C10H8O4 . It contains a total of 23 bonds, including 15 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 aromatic hydroxyls, and 1 ether (aromatic) .Chemical Reactions Analysis
The synthesis of Noreugenin involves the use of five molecules of malonyl-CoA . During the synthesis process, the accumulation of the C1/C6 cyclized intermediate 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD) is observed, which could be fully cyclized to the bicyclic product Noreugenin by acidification .Physical And Chemical Properties Analysis
Noreugenin has a molecular weight of 192.17 . It is a solid substance with a white to off-white color . It has a solubility of 250 mg/mL in DMSO .Applications De Recherche Scientifique
Biotechnological Synthesis
- Metabolic Engineering for Polyphenol Production : Noreugenin's synthesis was enhanced in Corynebacterium glutamicum through metabolic engineering, which increased malonyl-CoA availability. This approach facilitated the production of the pharmacologically interesting plant pentaketide noreugenin (Milke et al., 2019).
Phytochemistry
- Isolation from Plant Species : Noreugenin, along with related chromone alkaloids, was isolated from the stem bark of Schumanniophyton magnificum and other plants, indicating its natural occurrence in various species (Houghton, 1988).
Pharmacological Potential
- Leishmanicidal and Trypanocidal Activities : A study on Calea uniflora identified noreugenin as one of the phenolic compounds with potential pharmacological activities, though it did not show significant leishmanicidal activity (Lima et al., 2016).
- Antimicrobial Properties : Noreugenin demonstrated antibacterial activity against Salmonella typhimurium, highlighting its potential in antimicrobial applications (Raymond et al., 2014).
Chemical Synthesis and Analysis
- Synthesis of Oxepinochromone Derivatives : Research on the synthesis of oxepinochromone derivatives from noreugenin explored its utility in producing complex natural products (Bruder et al., 2010).
Biological Activity and Kinase-Inhibition
- Chromone Alkaloids Biological Activity : Noreugenin, as a chromone alkaloid, has been studied for its biological activities, including kinase-inhibition properties, which could have implications in cancer chemotherapy (Houghton, 2000).
Chromone Alkaloids in Medicine
- Medicinal Potential of Chromone Alkaloids : Studies on chromone alkaloids like noreugenin have shown their potential medicinal uses, particularly in antiviral and anticancer therapies (Houghton, 1987).
Propriétés
IUPAC Name |
5,7-dihydroxy-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJRUDLFCGVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143828 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Noreugenin | |
CAS RN |
1013-69-0 | |
| Record name | Noreugenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-methylchromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIHYDROXY-2-METHYLCHROMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0KFC1Q5JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Noreugenin?
A: Noreugenin has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. [, , ]
Q2: Are there any notable spectroscopic characteristics of Noreugenin?
A: Yes, the structure of Noreugenin is typically elucidated using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS. [, , , ]
Q3: What are the natural sources of Noreugenin?
A: Noreugenin has been isolated from various plants, including Nauclea orientalis [], Schumanniophyton magnificum [], Ammi visnaga [], Polygonum multiflorum [, ], Adina pilulifera [, ], Angelica polymorpha [, , , ], Calea uniflora [, ], Dysoxylum binectariferum [], Selaginella siamensis [], Ampelopsis grossedentata [], Uncaria rhynchophylla [], Hymenocallis littoralis [], Sorbaria sorbifolia [], and Acacia etbaica [].
Q4: Can Noreugenin be chemically synthesized?
A: Yes, Noreugenin can be synthesized. This is important because its natural abundance in plants is often low, making extraction on an industrial scale impractical. [, ]
Q5: What are the reported biological activities of Noreugenin?
A: Research suggests that Noreugenin possesses a range of biological activities, including:* Anti-inflammatory activity: Noreugenin has been shown to inhibit myeloperoxidase (MPO) activity, increase neutrophil apoptosis, and modulate cytokine levels (IL-1β, IL-17A, IL-10) in in vivo and ex vivo models of inflammation. []* Antioxidant activity: Noreugenin exhibits antioxidant properties, potentially contributing to its anti-aging effects on the skin. [, ] * Antimicrobial activity: Noreugenin has shown antibacterial activity against Salmonella typhimurium [] and moderate antimicrobial activity in other studies. [, ]* Anticancer potential: While not directly demonstrated for Noreugenin, it serves as a precursor for the synthesis of potent anticancer molecules such as flavopiridol and P-276-00. []* Anti-aging effects: Research suggests Noreugenin may have retinol-like effects on the skin, promoting hyaluronic acid and collagen synthesis and inhibiting enzymes involved in skin aging. []
Q6: How does Noreugenin exert its anti-inflammatory effects?
A: Noreugenin has been shown to reduce MPO activity in neutrophils and promote their apoptosis. It also influences the balance of pro-inflammatory (IL-1β, IL-17A) and anti-inflammatory (IL-10) cytokines. These actions collectively contribute to its anti-inflammatory effects. []
Q7: Does Noreugenin have any effects on collagen or hyaluronic acid production?
A: Yes, in vitro and ex vivo studies suggest that Noreugenin can induce hyaluronic acid synthesis in keratinocytes and collagen production in the dermis. This property highlights its potential as an anti-aging ingredient in cosmetics. []
Q8: How do structural modifications of Noreugenin affect its biological activity?
A: Specific SAR studies on Noreugenin are limited, but research on related chromones suggests that modifications to the core structure, particularly at the 5, 7, and 8 positions, can significantly influence their biological activities. [, , ] For instance, glycosylation patterns at the 7-position have been shown to impact the activity of chromone alkaloids. [, ]
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Noreugenin?
A: Detailed information regarding the ADME profile of Noreugenin is currently limited. Further research is needed to fully understand its pharmacokinetic properties. []
Q10: Is Noreugenin considered safe for human use?
A: While Noreugenin is generally recognized as safe for topical application in cosmetics, comprehensive toxicity studies are lacking. Further research is needed to fully assess its safety profile for other applications and routes of administration. []
Q11: What analytical methods are used to characterize and quantify Noreugenin?
A: Common analytical techniques for Noreugenin include high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), gas chromatography-mass spectrometry (GC-MS), as well as various spectroscopic methods. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
